RwFwLL-NH2
Description
For instance, RLLFT-NH2 has a molecular formula of C₃₁H₅₃N₉O₆, a molecular weight of 647.809 g/mol, and physicochemical properties such as a LogP of 2.87 and a polar surface area (PSA) of 267.64 Ų, indicating moderate lipophilicity and high polarity . These traits are critical for membrane permeability and target binding in peptide-based therapeutics.
Properties
Molecular Formula |
C49H66N12O6 |
|---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C49H66N12O6/c1-28(2)21-38(43(51)62)57-45(64)39(22-29(3)4)59-48(67)42(25-32-27-56-37-19-11-9-16-34(32)37)61-46(65)40(23-30-13-6-5-7-14-30)60-47(66)41(24-31-26-55-36-18-10-8-15-33(31)36)58-44(63)35(50)17-12-20-54-49(52)53/h5-11,13-16,18-19,26-29,35,38-42,55-56H,12,17,20-25,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,63)(H,59,67)(H,60,66)(H,61,65)(H4,52,53,54)/t35-,38-,39-,40-,41+,42+/m0/s1 |
InChI Key |
GHJBYAJFOUQNRR-MQYLJLIZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RwFwLL-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain through a series of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
RwFwLL-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
RwFwLL-NH2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in receptor binding studies to understand the interaction between peptides and the ghrelin receptor.
Medicine: this compound is investigated for its potential therapeutic applications, including the development of drugs targeting the ghrelin receptor.
Mechanism of Action
RwFwLL-NH2 exerts its effects by binding to the growth hormone secretagogue receptor (ghrelin receptor). This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The binding of this compound to the receptor activates G-proteins, which in turn modulate the activity of downstream effectors such as adenylate cyclase and phospholipase C. This results in the production of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), ultimately leading to cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key physicochemical and functional differences between RwFwLL-NH2 (inferred from RLLFT-NH2 data) and structurally or functionally related compounds:
Key Observations:
Functional Diversity: Non-peptide analogs like Parmodulin and Ibrutinib target specific pathways (e.g., platelet aggregation, kinase inhibition), whereas this compound’s bioactivity (if similar to RLLFT-NH2) may involve broader signaling or antimicrobial mechanisms .
Research Findings and Methodological Considerations
- Analytical Techniques : As per regulatory guidance, substances like this compound require advanced analytical methods (e.g., LC/MS, NMR) for structural confirmation and purity assessment . Trace components in such peptides can modulate bioactivity, necessitating rigorous profiling .
- Bioactivity Screening: Marine actinomycetes-derived compounds (e.g., salternamides) highlight the importance of minor metabolites in drug discovery, a principle applicable to synthetic peptides like this compound .
- Pharmacokinetic Challenges : The high PSA and molecular weight of this compound may limit oral bioavailability, a common issue in peptide therapeutics. Strategies such as formulation optimization or prodrug design could address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
